3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile
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Overview
Description
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile is a chemical compound with the molecular formula C11H9N3O. It is a member of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of an amidoxime with an aromatic nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) in a solvent like dimethylformamide (DMF) . The reaction conditions usually involve heating the mixture to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Amino derivatives of the benzonitrile.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Agriculture: The compound and its derivatives have shown nematicidal activity, making them useful in developing new pesticides.
Materials Science: It is used in the design of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in nematicidal applications, the compound inhibits succinate dehydrogenase (SDH), an enzyme involved in the respiratory chain of nematodes. This inhibition leads to the accumulation of reactive oxygen species (ROS) and disruption of lipid metabolism, ultimately causing nematode death .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
- N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine
Uniqueness
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile is unique due to its specific structural features, such as the presence of both an oxadiazole ring and a benzonitrile group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-2-10-13-11(15-14-10)9-5-3-4-8(6-9)7-12/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYHUDXYMVZBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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